

solubility of 2-Deacetoxytaxinine B in different solvents

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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B12392748

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An In-depth Technical Guide to the Solubility of **2-Deacetoxytaxinine B**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Deacetoxytaxinine B**, a natural taxane derivative. The information contained herein is intended to support research, drug discovery, and formulation development activities. This document summarizes the known solubility profile of **2-Deacetoxytaxinine B**, provides a detailed experimental protocol for quantitative solubility determination, and visualizes its potential mechanism of action based on its known biological activities.

Physicochemical Properties of 2-Deacetoxytaxinine B

A foundational understanding of the physicochemical properties of **2-Deacetoxytaxinine B** is essential for its handling and use in experimental settings.

Property	Value	Source
Molecular Formula	C ₃₅ H ₄₂ O ₉	PubChem[1]
Molecular Weight	606.7 g/mol	PubChem[1]
Melting Point	240 °C (decomposes)	ChemicalBook[2]
Predicted Density	1.21±0.1 g/cm ³	ChemicalBook[2]
CAS Number	191547-12-3	PubChem[1]

Solubility Profile of 2-Deacetoxytaxinine B

Currently, there is a lack of publicly available quantitative solubility data for **2-Deacetoxytaxinine B** in the scientific literature. However, qualitative solubility information has been reported, indicating its solubility in several common organic solvents. This information is crucial for the initial selection of appropriate solvent systems for this compound.

Table 1: Qualitative Solubility of **2-Deacetoxytaxinine B**

Solvent	Solubility
Chloroform	Soluble[2]
Dichloromethane	Soluble[2]
Ethyl Acetate	Soluble[2]
Dimethyl Sulfoxide (DMSO)	Soluble[2]
Acetone	Soluble[2]

Note: The term "soluble" indicates that the compound dissolves in the specified solvent, but does not provide information on the concentration that can be achieved.

Given the absence of quantitative data, it is highly recommended that researchers determine the specific solubility of **2-Deacetoxytaxinine B** in their solvent system of interest using a standardized experimental protocol, such as the one detailed below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a representative procedure that can be adapted for **2-Deacetoxytaxinine B**.

Objective: To determine the equilibrium solubility of **2-Deacetoxytaxinine B** in a specified solvent at a constant temperature.

Materials:

- **2-Deacetoxytaxinine B** (solid)
- Solvent of interest (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μm)

Procedure:

- Preparation of Supersaturated Solutions:

- Add an excess amount of solid **2-Deacetoxytaxinine B** to a series of glass vials. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
- Carefully add a precise volume of the desired solvent to each vial.
- Equilibration:
 - Tightly cap the vials to prevent solvent evaporation.
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
 - To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
 - Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
 - Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of **2-Deacetoxytaxinine B**.

- Prepare a calibration curve using standard solutions of **2-Deacetoxytaxinine B** of known concentrations.
- The solubility of **2-Deacetoxytaxinine B** in the tested solvent is the concentration determined from the HPLC analysis of the undissolved, filtered supernatant.

Workflow for Solubility Determination



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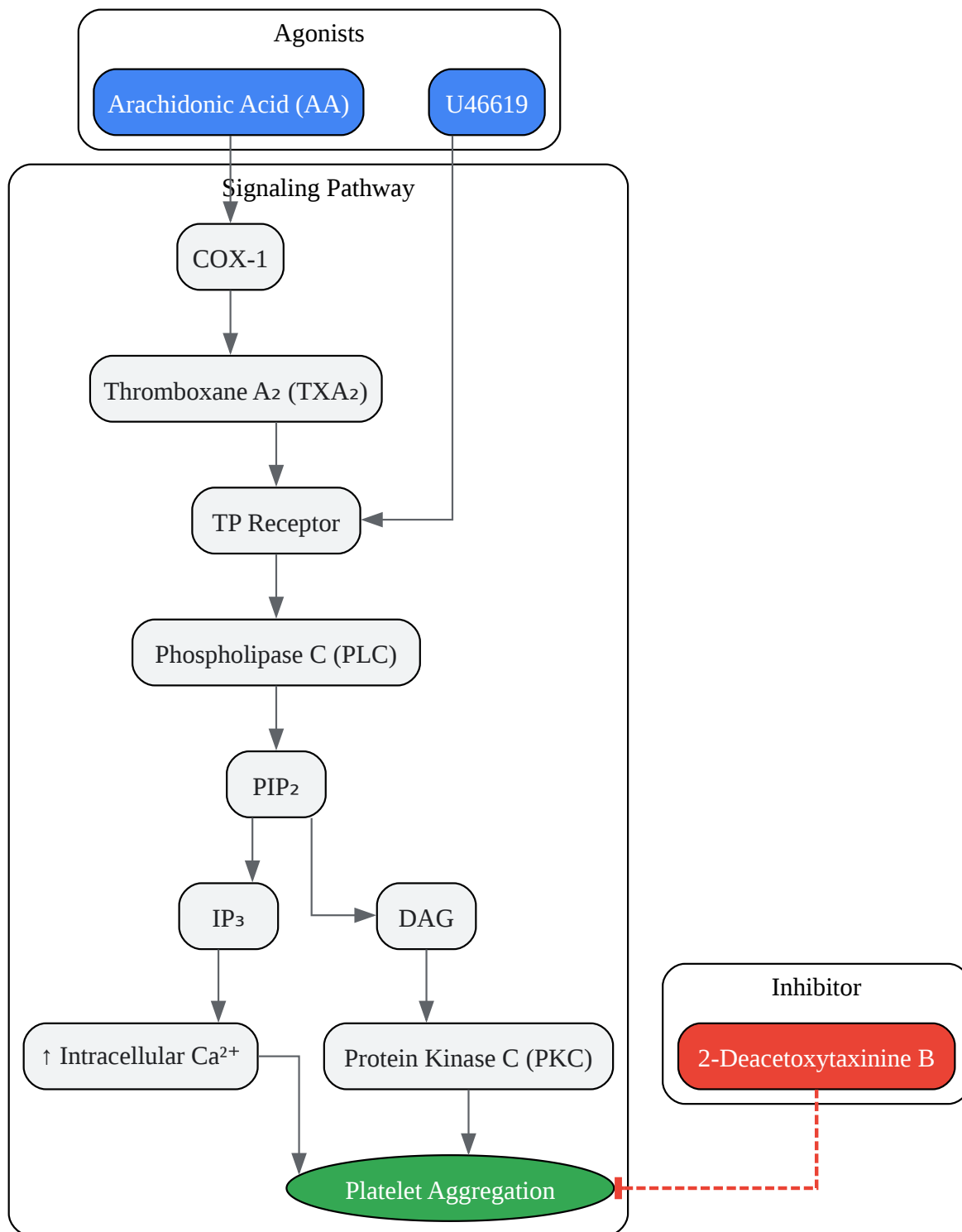
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Potential Mechanism of Action: Inhibition of Platelet Aggregation

2-Deacetoxytaxinine B has been identified as a potent inhibitor of platelet aggregation induced by U46619 and arachidonic acid (AA). This suggests that its mechanism of action may involve interference with the signaling pathways that lead to platelet activation.

U46619 is a stable thromboxane A₂ (TXA₂) mimetic, and arachidonic acid is the precursor for the synthesis of TXA₂. Both substances are potent inducers of platelet aggregation. The signaling cascade initiated by these agonists involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium levels and activate protein kinase C (PKC), culminating in platelet shape change, degranulation, and aggregation.

The diagram below illustrates a simplified signaling pathway for U46619 and arachidonic acid-induced platelet aggregation and indicates the likely point of inhibition by **2-Deacetoxytaxinine B**.



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Caption: Simplified signaling pathway of platelet aggregation and the potential inhibitory role of **2-Deacetoxytaxinine B**.

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References

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